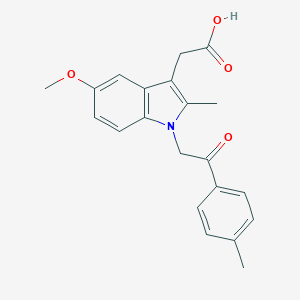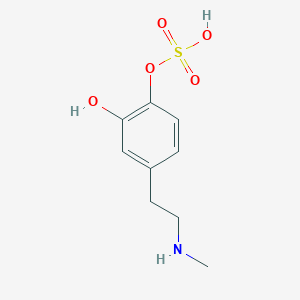
Epinine 4-O-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epinephrine 4-O-sulfate, also known as epinephrine sulfate, is a chemical compound that is synthesized from epinephrine. It is commonly used in scientific research for its unique properties and effects on the human body. In
Wirkmechanismus
Epinephrine 4-O-sulfate acts as an agonist for the adrenergic receptors in the body. It binds to these receptors and activates the sympathetic nervous system. This activation leads to an increase in heart rate, blood pressure, and metabolism. It also causes the release of glucose from the liver, which provides energy for the body.
Biochemische Und Physiologische Effekte
Epinephrine 4-O-sulfate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolism. It also causes the release of glucose from the liver, which provides energy for the body. It can cause bronchodilation, which makes it easier to breathe. It also has vasoconstrictive effects, which can help to reduce bleeding.
Vorteile Und Einschränkungen Für Laborexperimente
Epinephrine 4-O-sulfate has a number of advantages for lab experiments. It is a well-characterized compound that is readily available. It has a known mechanism of action and a predictable set of physiological effects. It is also relatively stable and can be stored for long periods of time.
However, there are also some limitations to the use of Epinine 4-O-sulfate 4-O-sulfate in lab experiments. It can be difficult to control the dose and timing of administration, which can affect the results of experiments. It can also have non-specific effects on other physiological systems, which can make it difficult to interpret results.
Zukünftige Richtungen
There are a number of future directions for research on Epinine 4-O-sulfate 4-O-sulfate. One area of interest is the development of new derivatives of Epinine 4-O-sulfate that have improved pharmacological properties. Another area of interest is the use of Epinine 4-O-sulfate 4-O-sulfate in the treatment of cardiovascular disease and other medical conditions. Finally, there is also interest in studying the effects of Epinine 4-O-sulfate 4-O-sulfate on other physiological systems, such as the immune system and the nervous system.
Conclusion
Epinephrine 4-O-sulfate is a unique and important compound that is widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound has the potential to lead to new discoveries and treatments for a variety of medical conditions.
Synthesemethoden
Epinephrine 4-O-sulfate can be synthesized through a chemical reaction between Epinine 4-O-sulfate and sulfuric acid. The reaction yields Epinine 4-O-sulfate sulfate and water. The reaction is typically carried out at low temperatures and in the presence of a catalyst. The resulting compound is purified through a series of filtration and purification steps.
Wissenschaftliche Forschungsanwendungen
Epinephrine 4-O-sulfate is widely used in scientific research for its unique properties and effects on the human body. It is commonly used as a tool to study the physiological effects of Epinine 4-O-sulfate and its derivatives. It has been used in studies to investigate the role of Epinine 4-O-sulfate in the regulation of blood pressure, heart rate, and metabolism.
Eigenschaften
CAS-Nummer |
101910-86-5 |
|---|---|
Produktname |
Epinine 4-O-sulfate |
Molekularformel |
C9H13NO5S |
Molekulargewicht |
247.27 g/mol |
IUPAC-Name |
[2-hydroxy-4-[2-(methylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-4-7-2-3-9(8(11)6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
MFXXSSJHUUFWLX-UHFFFAOYSA-N |
SMILES |
CNCCC1=CC(=C(C=C1)OS(=O)(=O)O)O |
Kanonische SMILES |
CNCCC1=CC(=C(C=C1)OS(=O)(=O)O)O |
Andere CAS-Nummern |
101910-86-5 |
Synonyme |
epinine 4-O-sulfate N-methyldopamine 4-O-sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



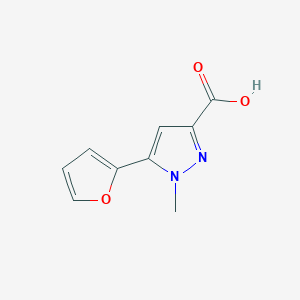
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
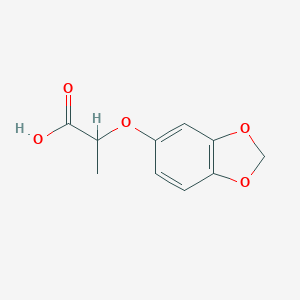
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
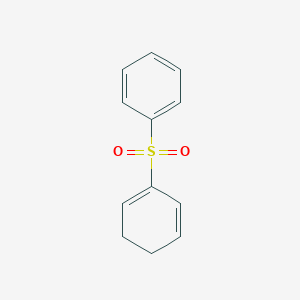
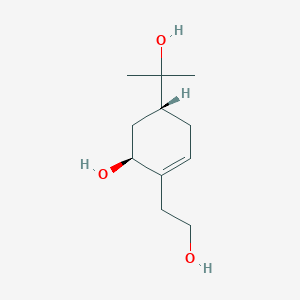
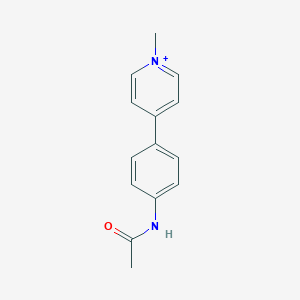
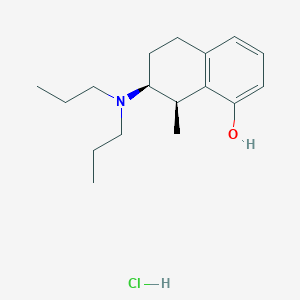
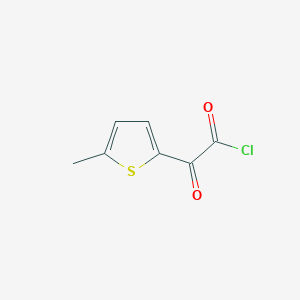
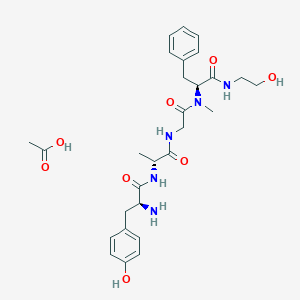
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)

![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
